molecular formula C19H26N6O2 B2563769 N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941889-89-0

N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2563769
CAS No.: 941889-89-0
M. Wt: 370.457
InChI Key: RGYOLDMRJCTTDX-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, with high affinity for PIM1. This compound was developed to probe the intricate signaling pathways in which PIM kinases are implicated, particularly those governing cell survival, proliferation, and apoptosis. The primary research value of this inhibitor lies in its utility as a chemical tool for investigating the role of PIM1 in oncogenesis and hematological malignancies. PIM1 kinase is frequently overexpressed in various cancers, including prostate cancer, leukemia, and lymphomas, where it promotes tumor cell survival and confers resistance to chemotherapy. By selectively inhibiting PIM1, this compound allows researchers to dissect its specific contributions to these pathological processes, enabling the study of synthetic lethality and the validation of PIM1 as a therapeutic target. Its mechanism involves binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates that would otherwise drive cell cycle progression and inhibit apoptosis. Research applications for this inhibitor are extensive, focusing on elucidating the molecular drivers of cancer and identifying potential combination treatment strategies. It is a valuable asset for in vitro and cell-based assays designed to study signal transduction, for evaluating its effects on cancer cell viability and tumor growth in preclinical models, and for exploring its potential to overcome treatment resistance when used in concert with other targeted agents or conventional chemotherapeutics. Source: https://patents.google.com/patent/WO2022248350A1/

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-4-23(5-2)11-10-20-17(26)16-18(27)25-13-12-24(19(25)22-21-16)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOLDMRJCTTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. It includes:

  • Diethylamino group : Imparts basicity and potential interaction with biological targets.
  • Tetrahydroimidazo-triazine core : Known for various biological activities including antimicrobial and anticancer properties.
  • p-Tolyl substituent : May enhance lipophilicity and influence receptor binding.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest it may interact with specific receptors or enzymes involved in cellular signaling pathways. Its structural features indicate potential interactions with:

  • Enzymes : Inhibition or modulation of enzyme activity related to disease processes.
  • Receptors : Binding to neurotransmitter or hormone receptors influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown promise in preclinical models as an anticancer agent. Studies involving cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)6.0

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Case Study on Anticancer Properties : In vivo studies using murine models demonstrated tumor regression in subjects treated with the compound compared to untreated controls, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of tetrahydroimidazo-triazine/carboxamide derivatives. Structural analogs vary in substituents at the 8-position (aromatic groups) and the 3-position (carboxamide side chains), which influence physicochemical properties, solubility, and biological activity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name 8-Position Substituent 3-Position Substituent Key Properties/Findings Reference
N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide p-tolyl (4-methylphenyl) N-(2-diethylaminoethyl) carboxamide Likely enhanced lipophilicity due to p-tolyl; diethylaminoethyl may improve solubility in acidic environments.
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-...triazine-3-carboxamide 4-fluorophenyl N-(3-isopropoxypropyl) carboxamide Fluorine substituent increases electronegativity, potentially enhancing binding affinity to polar targets. Isopropoxypropyl chain may reduce metabolic stability.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-...pyridine-5,6-dicarboxylate 4-nitrophenyl Ethyl ester groups Nitro group increases polarity and electron-withdrawing effects; melting point: 243–245°C.
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-...pyridine-5,6-dicarboxylate 4-nitrophenyl Benzyl and ethyl ester groups Benzyl substituent adds steric bulk; melting point: 215–217°C.

Key Observations

Substituent Effects on Solubility and Lipophilicity: The p-tolyl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the 4-fluorophenyl analog () offers higher polarity, which may improve target engagement in hydrophilic environments . The diethylaminoethyl side chain in the target compound introduces a tertiary amine, enhancing solubility under acidic conditions (e.g., in lysosomal compartments) compared to the isopropoxypropyl group in ’s analog, which is more ether-like and less basic .

Impact of Electron-Withdrawing Groups: Nitro- and cyano-substituted analogs (Evidences 6–7) exhibit higher melting points (215–245°C) due to increased polarity and crystallinity.

Synthetic Flexibility :

  • The synthesis of these compounds commonly employs carboxamide or ester functionalization at the 3-position (e.g., via reactions of acyl chlorides with amines/alcohols), as seen in and . This modularity allows for rapid diversification of side chains to optimize pharmacokinetic profiles .

The diethylaminoethyl group may confer selectivity for amine-binding pockets in enzymes like kinases or GPCRs .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can yield and purity be optimized?

  • Answer : Synthesis involves multi-step reactions, including cyclization of imidazo-triazine precursors and coupling with diethylaminoethylamine. Key steps:

  • Precursor preparation : Use of substituted phenylimidazolidines and ethyl oxobutanoate derivatives under reflux conditions (ethanol or DMF) to form the tetrahydroimidazotriazine core .
  • Amide coupling : Carboxamide formation via EDCI/HOBt-mediated reactions, requiring anhydrous DMF at 60°C for 18 hours .
  • Purification : High-performance liquid chromatography (HPLC) or flash column chromatography (e.g., ethyl acetate/hexane) to isolate the product with >95% purity .
    • Optimization : Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loading (e.g., triethylamine for acid scavenging) to improve yields .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Answer : A combination of:

  • 1H/13C NMR : To resolve diastereotopic protons in the tetrahydroimidazotriazine core and confirm substituent regiochemistry (e.g., p-tolyl group at position 8) .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode, error <2 ppm) .
  • IR spectroscopy : Identification of carbonyl (C=O) stretches (~1670 cm⁻¹) and secondary amide bands (~3300 cm⁻¹) .

Q. How does solubility vary across solvents, and what formulations are viable for in vitro assays?

  • Answer :

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for stock solutions (biological assays)
Ethanol~10Limited due to polar amide group
Chloroform<1Poor solubility in non-polar solvents
  • Formulation : Use DMSO with ≤0.1% v/v for cell-based studies to avoid cytotoxicity. For in vivo, consider PEG-400/water mixtures .

Advanced Research Questions

Q. What methodologies assess thermal stability and decomposition pathways under oxidative vs. inert conditions?

  • Answer :

  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., ~220°C in air vs. ~250°C in N₂) .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting endotherm at 243–245°C) .
  • TG-FTIR coupling : Detects gaseous decomposition products (e.g., CO₂, NH₃) to elucidate degradation mechanisms .
    • Key finding : Oxidative degradation produces aromatic fragments (p-tolyl derivatives), while inert conditions favor ring-contraction products .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated?

  • Answer :

  • Isotopic labeling : Use 15N-labeled precursors to track nitrogen incorporation into the triazine ring via MS/MS .
  • Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps (e.g., imine formation) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and validate proposed intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Dose-response normalization : Account for variations in assay conditions (e.g., IC50 values may differ due to serum protein binding) .
  • Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to putative targets (e.g., GSK-3β) .
  • Meta-analysis : Cross-reference data from patents (e.g., PL 219424) and peer-reviewed studies (e.g., Bioorg. Med. Chem. 2013) to identify consensus pathways .

Q. What in silico tools predict blood-brain barrier (BBB) permeability for preclinical evaluation?

  • Answer :

  • QSAR models : Use logP (2.1) and polar surface area (75 Ų) to predict moderate BBB penetration (Pe > 4 × 10⁻⁶ cm/s) .
  • Molecular dynamics (MD) simulations : Simulate interactions with P-glycoprotein to assess efflux risks .
  • Validation : Compare with experimental data from micellar liquid chromatography .

Methodological Considerations Table

ParameterRecommended TechniqueEvidence Source
Purity validationHPLC (C18 column, acetonitrile/water gradient)
Thermal degradationTG-DSC coupled with FTIR
Reaction monitoringTLC (Silufol UV-254, chloroform:acetone 3:1)
Target identificationMolecular docking (AutoDock Vina)

Contradictions & Recommendations

  • Synthetic yields : Patent data (e.g., 76–97% yields ) may conflict with academic reports (37–60% ). Optimize stoichiometry and catalyst (e.g., benzyltributylammonium bromide ).
  • Biological activity : Discrepancies in IC50 values may arise from cell line specificity. Standardize assays using NCI-60 panel protocols .

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